molecular formula C10H13NO2 B189069 Glycine, N-(2,6-dimethylphenyl)- CAS No. 103095-36-9

Glycine, N-(2,6-dimethylphenyl)-

Cat. No.: B189069
CAS No.: 103095-36-9
M. Wt: 179.22 g/mol
InChI Key: DMOQHEWCUXULLO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of glycine, N-(2,6-dimethylphenyl)- typically involves the reaction of 2,6-dimethylaniline with glycine derivatives. One common method is the reaction of 2,6-dimethylaniline with ethyl bromoacetate in the presence of sodium acetate in ethanol, which yields N-(2,6-dimethylphenyl)-glycine ethyl ester. This ester can then be hydrolyzed to produce glycine, N-(2,6-dimethylphenyl)- .

Industrial Production Methods

Industrial production of glycine, N-(2,6-dimethylphenyl)- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, solvent, and reagent concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Glycine, N-(2,6-dimethylphenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or halogens for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aromatic ring can yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Glycine, N-(2,6-dimethylphenyl)- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential effects on biological systems, particularly in relation to its structural similarity to local anesthetics.

    Medicine: Research is ongoing into its potential use as a local anesthetic or in other therapeutic applications.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of glycine, N-(2,6-dimethylphenyl)- is similar to that of local anesthetics like lidocaine. It likely exerts its effects by blocking sodium channels in nerve cells, thereby inhibiting the propagation of nerve impulses. This action results in the numbing effect characteristic of local anesthetics .

Comparison with Similar Compounds

Similar Compounds

    Lidocaine: A well-known local anesthetic with a similar structure.

    Bupivacaine: Another local anesthetic with a longer duration of action.

    Mepivacaine: Similar to lidocaine but with a slightly different pharmacokinetic profile.

Uniqueness

Its structural similarity to lidocaine makes it a valuable compound for studying the structure-activity relationships of local anesthetics .

Properties

IUPAC Name

2-(2,6-dimethylanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7-4-3-5-8(2)10(7)11-6-9(12)13/h3-5,11H,6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMOQHEWCUXULLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356565
Record name Glycine, N-(2,6-dimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103095-36-9
Record name Glycine, N-(2,6-dimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,6-Dimethylaniline (6.1 g, 50.4 mmol), and ethyl bromoacetate (8.4 g, 50.4 mmol) were refluxed neat for 10 min. The reaction mixture was cooled to room temperature and poured into dichloromethane (75 mL). A precipitated formed which was collected and triturated with dichloromethane (25 mL). N-(2,6-Dimethylphenyl)glycine hydrobromide salt (1.21 g, 4.6 mmol, 9.0%) was collected as a white crystalline solid. 1H NMR (CD3OD) d 2.48 (s, 6H), 4.29 (s, 2H), 7.00-7.10 (m, 3H).
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step One
Name
N-(2,6-Dimethylphenyl)glycine hydrobromide salt
Quantity
1.21 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Three

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